N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives has been explored in various contexts, with a focus on their potential applications in medical imaging and pharmacology. For instance, derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine with halogen substitutions on the benzyl ring have been synthesized to evaluate their binding affinity to the serotonin transporter (SERT) for positron emission tomography (PET) imaging . Another study reported the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzylamine, benzaldehyde derivatives, and carboxylic acids, which proceeded without a catalyst at room temperature .
Molecular Structure Analysis
The molecular structure of compounds related to N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine has been characterized using various spectroscopic techniques. For example, the structure of a novel Schiff base compound synthesized from benzylamine and 4-carboxybenzaldehyde was confirmed using single-crystal X-ray diffraction . Additionally, the molecular geometry of this compound was optimized using quantum chemical calculations, which provided insights into its optoelectronic properties .
Chemical Reactions Analysis
The chemical reactivity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives has been demonstrated in the context of their binding to biological targets. The halogenated derivatives mentioned earlier showed high affinity for SERT, with the potential for PET imaging applications . The synthesis of oxadiazole derivatives also highlights the reactivity of benzylamine in multi-component reactions, leading to densely functionalized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives have been studied to assess their suitability for various applications. For instance, the Schiff base compound synthesized from benzylamine exhibited good optical and nonlinear optical (NLO) properties, suggesting potential use in lasers and frequency-converting applications . The halogenated derivatives synthesized for PET imaging displayed high binding specificity to SERT, which is crucial for their effectiveness as imaging agents .
Scientific Research Applications
Summary of the Application
“N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine” can be used in the synthesis of benzimidazole derivatives . Benzimidazoles are important heterocyclic compounds with a wide range of biological activities .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Summary of the Results or Outcomes
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
2. Precursor in Organic Synthesis
Summary of the Application
“N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine” can serve as a precursor in the synthesis of various organic compounds . It can be used in the preparation of other chemicals in a laboratory setting .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the target compound being synthesized. Typically, this compound could be used in reactions involving nucleophilic substitution, elimination, or addition .
Summary of the Results or Outcomes
The outcomes of these reactions would vary based on the specific reaction conditions and the other reactants involved. The product could then be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
3. Synthesis of Benzimidazole Derivatives
Summary of the Application
“N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine” can be used in the synthesis of benzimidazole derivatives . Benzimidazoles are important heterocyclic compounds with a wide range of biological activities .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Summary of the Results or Outcomes
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
4. Precursor in Pharmaceutical Synthesis
Summary of the Application
“N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine” can serve as a precursor in the synthesis of various pharmaceutical compounds . It can be used in the preparation of other chemicals in a laboratory setting .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the target compound being synthesized. Typically, this compound could be used in reactions involving nucleophilic substitution, elimination, or addition .
Summary of the Results or Outcomes
The outcomes of these reactions would vary based on the specific reaction conditions and the other reactants involved. The product could then be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
5. Synthesis of Fluorinated Compounds
Summary of the Application
“N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine” can be used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of “N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine” with various reagents under specific conditions to introduce the fluorine atom into the target molecule .
Summary of the Results or Outcomes
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Safety And Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-17(11-13-5-3-2-4-6-13)12-14-7-9-15(16)10-8-14/h2-10H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSKTXKWMJMRQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402402 | |
Record name | N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine | |
CAS RN |
404-50-2 | |
Record name | N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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